tert-Butyl 3-amino-5-methoxybenzoate
Description
tert-Butyl 3-amino-5-methoxybenzoate is a benzoate ester derivative featuring a tert-butyl group, an amino (-NH₂) substituent at the 3-position, and a methoxy (-OCH₃) group at the 5-position of the aromatic ring. Such compounds are typically valued for their steric bulk, which enhances stability, and their functional groups, which enable diverse chemical modifications .
Properties
IUPAC Name |
tert-butyl 3-amino-5-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)8-5-9(13)7-10(6-8)15-4/h5-7H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWZAYMLLGEZTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-5-methoxybenzoate typically involves the esterification of 3-amino-5-methoxybenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 3-amino-5-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
Tert-Butyl 3-amino-5-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-5-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate biological pathways and result in various pharmacological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The structural features of tert-butyl derivatives significantly influence their physicochemical properties and applications. Below is a comparative analysis with key analogs:
Key Observations :
- Steric and Electronic Effects: The tert-butyl group in all compounds provides steric protection, enhancing stability. For example, the pyrrolidine derivative’s rigid structure aids in crystallographic studies , while the cyano group in tert-butyl 3-cyano-5-methylbenzylcarbamate introduces polarity, facilitating polymer modifications .
- Functional Group Impact: The amino and methoxy groups in tert-butyl 3-amino-5-methoxybenzoate likely enhance solubility and reactivity compared to non-polar tert-butyl analogs. In contrast, TBHQ’s hydroxy groups contribute to redox activity and nephrotoxicity via glutathione conjugation .
Research Findings and Implications
- Structural Insights: Crystallographic studies of tert-butyl compounds (e.g., ) reveal that substituent positioning affects molecular packing and reactivity, which can guide the synthesis of novel derivatives .
Biological Activity
Tert-butyl 3-amino-5-methoxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a tert-butyl group, an amino group, and a methoxy group attached to a benzoate moiety. This unique structure confers specific chemical properties that facilitate interactions with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C12H17NO3 |
| Molecular Weight | 221.27 g/mol |
| Functional Groups | Amino, Methoxy, Ester |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to the following mechanisms:
- Hydrogen Bonding: The amino group can form hydrogen bonds with enzymes and receptors, potentially modulating their activity.
- Hydrophobic Interactions: The tert-butyl and methoxy groups enhance lipophilicity, facilitating membrane permeability and interaction with lipid bilayers.
These interactions may lead to various biological effects, including enzyme inhibition or activation and receptor modulation.
Biological Activities
Research has identified several biological activities associated with this compound:
- Antioxidant Activity:
- Anti-inflammatory Effects:
- Anticancer Potential:
Case Studies
Several studies have explored the biological implications of similar compounds, providing insights into the potential effects of this compound:
- Study on Antioxidant Capacity: A study evaluated the antioxidant activity of methoxy-substituted benzoates using DPPH and FRAP assays. Results showed that these compounds effectively reduced oxidative stress in cell lines, indicating potential protective effects against oxidative damage .
- Anti-inflammatory Research: Research on related compounds demonstrated their ability to inhibit pro-inflammatory cytokines in macrophage models. This suggests that this compound may also possess anti-inflammatory properties .
Future Directions
Further research is required to fully elucidate the biological mechanisms and therapeutic potential of this compound. Key areas for future investigation include:
- In Vivo Studies: Conducting animal studies to assess the pharmacokinetics and pharmacodynamics of the compound.
- Mechanistic Studies: Investigating specific molecular targets and pathways affected by this compound.
- Structural Optimization: Exploring derivatives of this compound to enhance efficacy and reduce toxicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
